3,6-Diphenyl-4,5-dihydropyridazin-4-yl benzoate
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Overview
Description
3,6-Diphenyl-4,5-dihydropyridazin-4-yl benzoate is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diphenyl-4,5-dihydropyridazin-4-yl benzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by esterification with benzoic acid or its derivatives . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,6-Diphenyl-4,5-dihydropyridazin-4-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include pyridazinone derivatives, dihydropyridazine derivatives, and substituted phenyl or pyridazine compounds .
Scientific Research Applications
3,6-Diphenyl-4,5-dihydropyridazin-4-yl benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3,6-Diphenyl-4,5-dihydropyridazin-4-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The pyridazine ring can also interact with DNA or proteins, affecting cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like 4,5-dihydro-3(2H)-pyridazinone and its substituted derivatives.
Pyrazole Derivatives: Compounds such as 4,5-dihydro-1H-pyrazole and its analogs.
Uniqueness
3,6-Diphenyl-4,5-dihydropyridazin-4-yl benzoate is unique due to its specific substitution pattern and the presence of a benzoate ester.
Properties
Molecular Formula |
C23H18N2O2 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(3,6-diphenyl-4,5-dihydropyridazin-4-yl) benzoate |
InChI |
InChI=1S/C23H18N2O2/c26-23(19-14-8-3-9-15-19)27-21-16-20(17-10-4-1-5-11-17)24-25-22(21)18-12-6-2-7-13-18/h1-15,21H,16H2 |
InChI Key |
SSECRSIOVRLWBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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